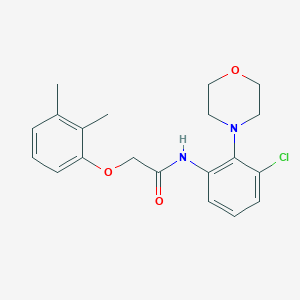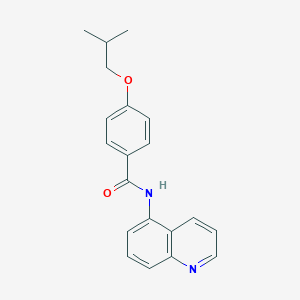![molecular formula C18H16BrN3O3S B244436 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B244436.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxy-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxy-3-methylbenzamide, commonly known as ABAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. ABAM is a small molecule that can selectively inhibit the activity of a specific protein kinase, making it a promising tool for studying cellular signaling pathways and developing new therapeutic interventions. In
Mecanismo De Acción
The mechanism of action of ABAM involves its selective inhibition of PAK4, a protein kinase that plays a critical role in many cellular signaling pathways. PAK4 is involved in regulating cell proliferation, migration, and survival, and its dysregulation has been implicated in many diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. By inhibiting PAK4, ABAM can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and physiological effects:
ABAM has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, migration, and survival in cancer cells. ABAM has also been shown to affect neuronal growth and differentiation, potentially providing therapeutic benefits for neurodegenerative diseases. Additionally, ABAM can modulate immune cell function, making it a potential therapeutic target for autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABAM has several advantages for lab experiments, including its small size and specificity for PAK4, making it a valuable tool for studying cellular signaling pathways. However, ABAM also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Direcciones Futuras
There are several future directions for research on ABAM, including its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune diseases. Additionally, further studies are needed to understand the safety and toxicity of ABAM and to develop more effective dosing and administration strategies. Finally, ABAM may also have applications in other areas of biomedical research, such as drug discovery and development.
Métodos De Síntesis
The synthesis of ABAM involves several steps, starting with the reaction of 2-aminobenzothiazole with acetic anhydride to produce N-acetyl-2-aminobenzothiazole. This intermediate is then reacted with 5-bromo-2-methoxy-3-methylbenzoic acid in the presence of a coupling agent to yield ABAM. The purity of ABAM can be improved by recrystallization and purification using chromatography techniques.
Aplicaciones Científicas De Investigación
ABAM has been used in a variety of scientific research applications, including cancer research, neurobiology, and immunology. ABAM can selectively inhibit the activity of a specific protein kinase called PAK4, which is involved in many cellular signaling pathways. By inhibiting PAK4, ABAM can modulate cell proliferation, migration, and survival, making it a valuable tool for studying cancer biology. ABAM has also been shown to affect neuronal growth and differentiation, making it a potential therapeutic target for neurodegenerative diseases. Additionally, ABAM can modulate immune cell function, making it a potential therapeutic target for autoimmune diseases.
Propiedades
Fórmula molecular |
C18H16BrN3O3S |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-bromo-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C18H16BrN3O3S/c1-9-6-11(19)7-13(16(9)25-3)17(24)22-18-21-14-5-4-12(20-10(2)23)8-15(14)26-18/h4-8H,1-3H3,(H,20,23)(H,21,22,24) |
Clave InChI |
UFKMVAPDRJAGJC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)OC |
SMILES canónico |
CC1=CC(=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide](/img/structure/B244354.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244355.png)
![3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244356.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244360.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244362.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244363.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244364.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide](/img/structure/B244365.png)



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)

